Norvaline, N-benzoyl-2-ethyl-

Peptide design Membrane permeability LogP

Researchers designing peptaibiotic-inspired macrocycles often struggle to source the unusual α-ethylnorvaline (EtNva) residue in a protected, enantiopure form. Norvaline, N-benzoyl-2-ethyl- solves this by providing a ready-to-use building block with a base-labile benzoyl protecting group and a quaternary α-carbon that enforces backbone conformational bias. • Orthogonal N-benzoyl protection enables selective deprotection during Fmoc/tBu SPPS without resin cleavage. • α-Quaternary center resists racemization and introduces steric bulk for tuning protease substrate kinetics (e.g., elastase). • Predicted logP 2.60 enhances passive membrane permeability of lead peptide therapeutics.

Molecular Formula C14H19NO3
Molecular Weight 249.31
CAS No. 109477-72-7
Cat. No. B564698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorvaline, N-benzoyl-2-ethyl-
CAS109477-72-7
SynonymsNorvaline, N-benzoyl-2-ethyl-
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESCCCC(CC)(C(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C14H19NO3/c1-3-10-14(4-2,13(17)18)15-12(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16)(H,17,18)
InChIKeyRTPUCGGWHMDLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norvaline, N-benzoyl-2-ethyl- – Protected α,α-Disubstituted Amino Acid


Norvaline, N-benzoyl-2-ethyl- (IUPAC: 2-benzamido-2-ethylpentanoic acid; CAS 109477-72-7) is a synthetic N-protected α,α-disubstituted amino acid featuring a quaternary α-carbon substituted with both an ethyl and an n-propyl side chain . The benzoyl group serves as a base‑labile protecting group for the α‑amino function, enabling selective incorporation into peptide chains via standard coupling protocols . As an enantiomerically enriched building block, it introduces a forced, non‑proteinogenic backbone conformation into peptides, a property exploited in the design of peptaibiotics and other biologically active macrocycles [1]. Predicted physicochemical parameters include a density of 1.1 ± 0.1 g/cm³, a boiling point of 466.9 ± 28.0 °C (at 760 mmHg), a logP of 2.60, and a topological polar surface area (PSA) of 66.4 Ų .

Building Block Class Protected α,α-disubstituted amino acid with quaternary α-carbon
Protection Strategy Base-labile N-benzoyl group; orthogonal to Fmoc/tBu SPPS
Conformational Property Restricts peptide backbone to helical φ,ψ region

Why Norvaline, N-benzoyl-2-ethyl- Cannot Be Replaced


The quaternary α‑carbon of Norvaline, N-benzoyl-2-ethyl- creates a steric environment and conformational bias fundamentally different from that of the linear N‑benzoyl‑L‑norvaline (CAS 121470‑62‑0) or its methyl/ethyl esters . In chymotrypsin‑catalyzed hydrolysis studies, N‑benzoyl‑L‑norvaline methyl ester exhibits kinetic constants (K₀ = 0.85 × 10⁻³ M, k₀ = 2.45 s⁻¹) that are sensitive to side‑chain branching [1]; replacing the α‑hydrogen with an ethyl group further alters both the binding mode and the accessibility of the carbonyl, as demonstrated by the benzoyl‑D‑norvaline competitive inhibition constants that differ by >5‑fold between acetyl and benzoyl derivatives [1]. Moreover, the N‑benzoyl protecting group is mandatory for many solid‑phase peptide synthesis (SPPS) strategies because it provides orthogonal base‑labile protection, whereas the free 2‑ethylnorvaline would lead to uncontrolled racemization and side reactions during chain elongation . Consequently, neither a simple N‑benzoyl‑L‑norvaline ester nor the unprotected 2‑ethylnorvaline can replicate the combined steric, stereochemical, and protecting‑group properties of the title compound.

Target Norvaline, N-benzoyl-2-ethyl-
N-Benzoyl-L-norvaline Lacks α-quaternary center; conformational bias may differ significantly
Unprotected 2-ethylnorvaline No base-labile protection; racemization risk may compromise SPPS fidelity
Acetyl-protected analog Enzymatic recognition profile may shift; benzoyl group modulates protease interaction

Differentiation Evidence for Norvaline, N-benzoyl-2-ethyl-


Enhanced Hydrophobicity vs. Linear Norvaline

Norvaline, N-benzoyl-2-ethyl- exhibits a predicted logP of 2.60, substantially higher than the predicted logP of ~1.5–1.8 for the structurally simpler N‑benzoyl‑L‑norvaline (CAS 121470‑62‑0) . This increase of 0.8–1.1 log units arises from the additional α‑ethyl substitution and translates to a theoretical ~6‑ to 12‑fold greater partition coefficient into octanol, suggesting enhanced passive membrane permeability for peptide conjugates incorporating this residue [1].

Hydrophobicity
Class-level inference
logP 2.60 vs ~1.5–1.8
Supports membrane permeability study context
Computed values; experimental logP not available
Peptide design Membrane permeability LogP

Conformational Rigidity from α-Quaternary Center

α,α‑Disubstituted amino acids such as α‑ethylnorvaline strongly restrict the φ,ψ backbone dihedral angles to the helical region of the Ramachandran plot, a property that has been experimentally demonstrated for the related residue α‑aminoisobutyric acid (Aib) and is inferred for 2‑ethylnorvaline based on DFT calculations [1]. In contrast, N‑benzoyl‑L‑norvaline lacks the second α‑substituent and retains far greater conformational freedom. Specifically, peptides containing Aib adopt 3₁₀‑ or α‑helical conformations with φ ≈ ±57°, ψ ≈ ±47°, whereas standard L‑amino acids sample a much broader φ,ψ space [2]. By analogy, incorporation of the N‑benzoyl‑2‑ethyl‑norvaline residue should limit the peptide backbone to a similarly confined conformational envelope, offering a predictable structural bias that is unobtainable with singly substituted benzoyl amino acids.

Conformational Bias
Class-level inference
Helical φ,ψ restriction (class-level)
Supports peptidomimetic design context
Inferred from Aib studies; no direct φ,ψ data
Peptidomimetics Conformational analysis α,α-disubstituted amino acids

Benzoyl Protection: Orthogonal Strategy for SPPS

The N‑benzoyl group of Norvaline, N‑benzoyl‑2-ethyl- provides orthogonal protection that is stable to the acidic conditions of Boc‑removal (TFA) and to catalytic hydrogenolysis, yet can be selectively cleaved with strong base (NaOH/MeOH) or hydrazine without affecting common ester‑linked resins or side‑chain protecting groups [1]. In a comparative study of benzoyl‑amino acid ethyl esters, the rate of elastase‑catalyzed hydrolysis was shown to be acutely sensitive to the nature of the N‑acyl group; the benzoyl derivative of norvaline ethyl ester was the best straight‑chain substrate for porcine elastase, whereas the corresponding acetyl derivative was hydrolyzed 2–3 times slower [2]. This demonstrates that the benzoyl moiety not only serves a protective role but can also modulate enzymatic recognition when the protected building block is used directly in biochemical assays.

Protection Strategy
Cross-study comparable
~2–3× faster hydrolysis vs acetyl
Supports serine protease probe context
Porcine elastase, pH 6.6, 25°C
Solid-phase peptide synthesis Protecting group chemistry Racemization suppression

Thermal Stability vs. Simpler Derivatives

Norvaline, N‑benzoyl‑2-ethyl- has a predicted boiling point of 466.9 ± 28.0 °C and a flash point of 236.2 ± 24.0 °C . These values are substantially higher than those of the simpler N‑benzoyl‑L‑norvaline (predicted boiling point ~459.8 °C, flash point not reported) and far exceed those of the unprotected 2‑ethylnorvaline (MW 145.2, BP ~243.4 °C) [1]. The higher thermal stability reduces volatility during high‑temperature coupling reactions (e.g., microwave‑assisted SPPS) and simplifies solvent removal under reduced pressure without risking distillation of the building block itself.

Thermal Stability
Supporting evidence
BP 466.9°C; Flash 236.2°C
Supports high-temp coupling compatibility
Predicted values; no experimental confirmation
Physicochemical properties Handling safety Thermal stability

Optimal Applications for Norvaline, N-benzoyl-2-ethyl-


SPPS of Constrained Peptaibiotic Analogs

The combination of base‑labile N‑benzoyl protection and the α‑quaternary center makes this compound an ideal building block for incorporating the unusual α‑ethylnorvaline (EtNva) residue into peptaibiotic-inspired sequences using Fmoc/tBu SPPS [1]. Peptaibiotics such as the neoefrapeptins naturally contain EtNva and exhibit insecticidal activity linked to their helical conformation [1]. Researchers can introduce the protected residue during chain assembly and selectively deprotect the benzoyl group under basic conditions without detaching the peptide from the resin, enabling access to libraries of EtNva‑containing analogs.

Serine Protease Substrate Probe Design

Because N‑benzoyl‑norvaline esters are known to be superior substrates for porcine elastase compared to their acetyl counterparts [2], the protected 2‑ethyl‑norvaline scaffold can be used to synthesize fluorogenic or chromogenic substrate probes. The α‑ethyl group introduces additional steric bulk that may further modulate kcat/Km, allowing researchers to fine‑tune the kinetic profile of elastase‑selective probes without altering the core norvaline recognition motif.

Building Block for Hydrophobic Peptide Drug Candidates

With a predicted logP of 2.60, the benzoyl‑2‑ethyl‑norvaline residue is significantly more lipophilic than standard aliphatic amino acids . Medicinal chemists developing orally bioavailable peptide therapeutics can exploit this property to enhance passive membrane permeability of lead compounds. The orthogonal benzoyl protection permits late‑stage diversification, so the same protected building block can be used to generate multiple candidate molecules from a common synthetic intermediate.

Reference Standard for Chiral Separations

The compound exists as a single enantiomer (the D‑ or L‑ form depending on synthesis) and possesses a chromophoric benzoyl group with strong UV absorbance at ~230–260 nm [3]. This makes it suitable as a chiral reference standard for HPLC method development aimed at resolving α,α‑disubstituted amino acid enantiomers, a challenging task that often requires specialized chiral stationary phases.

Application
Selection Property
Validation Focus
SPPS of constrained peptaibiotic analogs
Base-labile N-benzoyl, α-quaternary center
SPPS compatibility and helical bias review
Serine protease substrate probe design
Benzoyl-protected norvaline scaffold
Elastase recognition and kinetic profile review
Hydrophobic peptide lead research
α-Quaternary lipophilic residue, high logP
Membrane permeability study context
Chiral reference standard for separations
Single enantiomer, chromophoric benzoyl
Chiral HPLC method development
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